8-Fluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
Scientific Research Applications
Antibacterial Properties
The compound has been studied for its potential in creating new antibacterial agents. A study highlighted the synthesis of new pyrrolidine derivatives bearing an alkyloxime substituent, which were coupled with various quinolinecarboxylic acids. This led to the creation of new fluoroquinolone antibacterials showing potent activity against Gram-negative and Gram-positive organisms, including MRSA. The variations at the C-8 position of the quinolone nucleus, including fluorine substitution, significantly influenced the antimicrobial activity (Hong et al., 1997).
Synthesis and Stability
A study on the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines by acid-catalyzed three-component cyclocondensation and their stable ozonides is noteworthy. This research contributes to understanding the chemical properties and stability of such compounds (Tolstikov et al., 2014).
Application in Organic Synthesis
The compound plays a role in organic synthesis, as seen in a study where 6-Fluoroand 6,8-difluro-4-methyl-2-(3-pyridyl)-l,2,3,4-tetrahydroquinolines and their respective quinolines were obtained through a series of reactions starting from corresponding aldimines. This showcases its utility in creating various chemical structures, which can have broader applications in pharmaceutical research (Méndez & Kouznetsov, 2002).
Chemical Modification and Biological Activity
Research into the selective chlorination of the C1–H bond in pyrrolo[1,2-a]quinoxalines, with various functional groups including fluoro, demonstrates the compound's utility in exploring biological activity through chemical modification. This kind of research is crucial for developing new pharmaceutical agents (Le et al., 2021).
Sensor Development
The compound is used in the development of sensors, like the creation of neutral anion receptors with augmented affinities and enhanced selectivities. Such research is vital for the development of new sensing technologies in various fields (Anzenbacher et al., 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
8-fluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2/c18-12-6-7-16-15(9-12)13-4-1-5-14(13)17(20-16)11-3-2-8-19-10-11/h1-4,6-10,13-14,17,20H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIPVNHGWYQPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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